Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate
Description
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that combines the structural features of both furan and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. The furan ring is known for its reactivity and biological properties, while the triazole ring is a common pharmacophore in many bioactive molecules.
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c9-8-10-6(11-12-8)7(13)15-4-5-2-1-3-14-5/h1-3H,4H2,(H3,9,10,11,12) |
InChI Key |
AIVBJNVJWGOSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=NC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of furan-2-ylmethylamine with 3-amino-1H-1,2,4-triazole-5-carboxylic acid under appropriate conditions. One common method involves the esterification of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with furan-2-ylmethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan and triazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anticancer agent, particularly as an inhibitor of specific enzymes and receptors involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological receptors and enzymes. This interaction can inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl 1H-1,2,4-triazole-3-carboxylate: Similar structure but different substitution pattern on the triazole ring.
Furan-2-ylmethyl 3-amino-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a triazole ring.
Furan-2-ylmethyl 3-amino-1H-imidazole-5-carboxylate: Contains an imidazole ring instead of a triazole ring.
Uniqueness
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to the combination of the furan and triazole rings, which imparts distinct chemical and biological properties. The presence of both rings allows for versatile reactivity and the potential for multiple biological activities, making it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
